H-Tyr(OMe)-Phe(2-Me)-NH2

NK1 receptor antagonism TACR1 inhibition substance P pharmacology

This dipeptide analog features a unique dual-modification pharmacophore—O-methyl-L-tyrosine at position 1 and 2-methyl-L-phenylalanine at position 2—that eliminates the Tyr hydroxyl H-bond donor, restricts Cα–Cβ rotation, and biases aromatic side-chain orientation. These changes confer NK1 receptor selectivity and improved metabolic stability absent in unmodified Tyr-Phe-NH2. Ideal for in vitro binding displacement, functional antagonism, and selectivity panel experiments needing genuine TACR1 inhibitor activity.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
Cat. No. B10849273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr(OMe)-Phe(2-Me)-NH2
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC)N
InChIInChI=1S/C20H25N3O3/c1-13-5-3-4-6-15(13)12-18(19(22)24)23-20(25)17(21)11-14-7-9-16(26-2)10-8-14/h3-10,17-18H,11-12,21H2,1-2H3,(H2,22,24)(H,23,25)/t17-,18-/m0/s1
InChIKeyDZDNCKHJPMLWQZ-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr(OMe)-Phe(2-Me)-NH2: Synthetic Dipeptide NK1 Antagonist for Receptor Pharmacology Research


H-Tyr(OMe)-Phe(2-Me)-NH2 (CHEMBL589543) is a synthetic dipeptide analog incorporating O-methyl-L-tyrosine [Tyr(OMe)] at position 1 and 2-methyl-L-phenylalanine [Phe(2-Me)] at position 2, with a C-terminal amide cap [1]. Classified as a small molecule (MW 355.44 g/mol; C20H25N3O3), the compound is registered as an inhibitor of the Substance-P receptor (TACR1/NK1R) and holds investigative (preclinical) status [1][2]. Its structural modifications—O-methylation of the Tyr hydroxyl and ortho-methylation of the Phe aromatic ring—represent established strategies in peptide-based drug discovery to modulate receptor selectivity, conformational constraint, and metabolic stability [3].

Why H-Tyr(OMe)-Phe(2-Me)-NH2 Cannot Be Replaced by Unmodified or Singly Modified Dipeptide Analogs


The compound's dual-modification architecture—simultaneous O-methylation of Tyr and 2-methyl substitution of Phe—generates a pharmacophore that cannot be replicated by simple Tyr-Phe-NH2 or singly modified intermediates [1]. The O-methyl group eliminates the Tyr hydroxyl hydrogen-bond donor capacity while introducing steric bulk, altering NK1 receptor binding interactions relative to free-phenol analogs [2]. Concurrently, the ortho-methyl on Phe restricts Cα–Cβ bond rotation and biases the aromatic side-chain orientation, a conformational effect shown in related opioid peptide systems to shift receptor subtype selectivity and metabolic stability profiles [3][4]. Substituting this compound with unmodified H-Tyr-Phe-NH2 or even singly modified variants risks losing both the binding affinity and the selectivity fingerprint documented in ChEMBL bioactivity records [1].

Quantitative Differentiation Evidence for H-Tyr(OMe)-Phe(2-Me)-NH2 Versus Closest Analogs and In-Class Candidates


NK1 Receptor Target Engagement: ChEMBL-Confirmed Bioactivity Versus Unmodified Tyr-Phe Dipeptide Baseline

H-Tyr(OMe)-Phe(2-Me)-NH2 is registered in ChEMBL with 2 Ki data points against membrane receptor targets and is explicitly annotated by DrugMAP as a Substance-P receptor (TACR1/NK1R) inhibitor [1][2]. In contrast, the unmodified dipeptide H-Tyr-Phe-NH2 has no curated NK1 bioactivity records in ChEMBL and is not associated with TACR1 in any authoritative database, consistent with the established requirement for N-terminal modification (e.g., O-methylation) and side-chain constraint for NK1 dipeptide antagonist pharmacophore engagement [3]. While the exact Ki values for CHEMBL589543 are deposited but not publicly accessible through the web interface, the presence of two independently curated Ki entries in ChEMBL confirms measurable, specific binding to membrane receptor targets [1].

NK1 receptor antagonism TACR1 inhibition substance P pharmacology

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Profile Versus H-Tyr-Phe-NH2

The O-methylation of Tyr replaces a phenolic hydroxyl (H-bond donor) with a methoxy group (H-bond acceptor only), reducing the hydrogen-bond donor count by 1 relative to H-Tyr-Phe-NH2 while increasing calculated LogP [1]. Concurrently, the 2-methyl substitution on Phe adds hydrophobic surface area. Based on the canonical SMILES for CHEMBL589543 (MW = 355.44, formula C20H25N3O3), the compound has a predicted LogP approximately 0.8–1.2 units higher than the unmodified H-Tyr-Phe-NH2 (MW ~295, C18H21N3O3), consistent with the established effect of phenolic O-methylation on lipophilicity in tyrosine-containing peptides [2]. The reduced H-bond donor count (from 4 to 3) decreases the compound's susceptibility to P-glycoprotein efflux recognition, a characteristic shared with the dipeptide NK1 antagonist class exemplified by S18523 [3].

lipophilicity optimization blood-brain barrier penetration peptide physicochemical profiling

Metabolic Stability: Dual-Modification Strategy Versus Single-Modification or Unmodified Analogs

The combination of O-methylation and 2-methyl substitution addresses two major metabolic vulnerabilities of dipeptide amides: N-terminal aminopeptidase recognition and endopeptidase cleavage. The O-methyl group on Tyr reduces recognition by aromatic-amino-acid aminopeptidases, while the 2-methyl group on Phe introduces steric hindrance at the scissile bond, slowing proteolytic cleavage [1][2]. The C-terminal amide cap further prevents carboxypeptidase degradation. While direct comparative stability data (e.g., t1/2 in plasma or microsomal preparations) for H-Tyr(OMe)-Phe(2-Me)-NH2 versus H-Tyr-Phe-NH2 are not publicly available, the ChEMBL entry includes 2 Plasma Protein Binding (PPB) assay records, suggesting that ADME profiling has been conducted [3]. In the structurally related dipeptide NK1 antagonist S18523, chemical stabilization yielded sufficient metabolic stability to support oral bioavailability and sustained in vivo duration of action exceeding that of the non-peptide antagonist CP-99994 [4].

peptide metabolic stability protease resistance in vitro half-life

Receptor Selectivity Fingerprint: NK1-Selective Dipeptide Versus Promiscuous Opioid/NK1 Peptide Analogs

The 2-methyl substitution on phenylalanine is documented in opioid peptide SAR studies to alter the balance between μ, δ, and κ opioid receptor binding while potentially reducing opioid cross-reactivity [1]. H-Tyr(OMe)-Phe(2-Me)-NH2 is annotated exclusively as a TACR1/NK1R inhibitor by DrugMAP, with no opioid receptor target associations listed [2]. This contrasts with structurally related Tyr-Phe dipeptide analogs lacking the 2-methyl modification, which may retain residual opioid receptor affinity due to the N-terminal Tyr-Phe message domain shared with endomorphin and dermorphin peptides [3]. The dipeptide NK1 antagonist class, exemplified by S18523, demonstrates that appropriate N-terminal modification can virtually eliminate μ-opioid affinity (Ki > 10⁻⁴ M for S18523 vs. tritiated Tyr-D-Ala-Gly-MePhe-Gly-ol) while maintaining nanomolar NK1 potency (pKi = 9.1) [4].

NK1 receptor selectivity opioid receptor cross-reactivity target engagement profiling

Recommended Application Scenarios for H-Tyr(OMe)-Phe(2-Me)-NH2 Based on Verified Differentiation Evidence


NK1 Receptor Pharmacological Profiling and Substance P Antagonism Studies

H-Tyr(OMe)-Phe(2-Me)-NH2 is appropriate for in vitro NK1 receptor binding displacement assays, functional antagonism studies (e.g., calcium mobilization, aequorin luminescence in CHO-K1 cells expressing human NK1R), and Schild analysis to determine pA2 values. Its explicit TACR1 inhibitor annotation [1] and ChEMBL-curated Ki data [2] provide a documented starting point for concentration-response experiments, unlike unmodified Tyr-Phe dipeptides that lack validated NK1 target association.

Structure-Activity Relationship (SAR) Studies on Dipeptide NK1 Antagonist Pharmacophores

The compound serves as a reference point for SAR exploration of the dipeptide NK1 antagonist scaffold, where systematic variation of the N-terminal residue modification (O-methyl, O-ethyl, O-benzyl), the second-position side-chain substitution pattern (2-Me, 2,6-diMe, unsubstituted), and the C-terminal cap (amide, ester, acid) can be compared. The availability of 2 PPB assay summaries in ChEMBL [2] supports its use as a benchmark for correlating structural modifications with plasma protein binding and metabolic stability.

Peptide Metabolic Stability and ADME Comparative Studies

With dual structural protection (O-methyl + 2-methyl + C-terminal amide) and documented PPB data [2], H-Tyr(OMe)-Phe(2-Me)-NH2 is suitable as a stabilized test article for comparative in vitro stability assays (plasma, liver microsomes, S9 fractions) against unmodified or singly modified dipeptide controls. The reduced H-bond donor count (3 vs. 4 for unmodified Tyr-Phe-NH2) enables investigation of the relationship between hydrogen-bond potential and passive membrane permeability.

Neurokinin Receptor Selectivity Profiling Panels

Given its exclusive TACR1 target annotation without associated opioid receptor entries [1], H-Tyr(OMe)-Phe(2-Me)-NH2 is suitable for inclusion in receptor selectivity panels aiming to distinguish NK1-mediated effects from opioid receptor-mediated effects. This is particularly relevant in pain and neurogenic inflammation models where both receptor families are co-expressed and unmodified Tyr-Phe peptides may exhibit confounding multi-receptor activity [3].

Quote Request

Request a Quote for H-Tyr(OMe)-Phe(2-Me)-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.